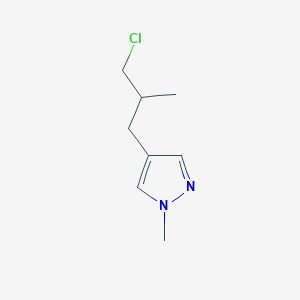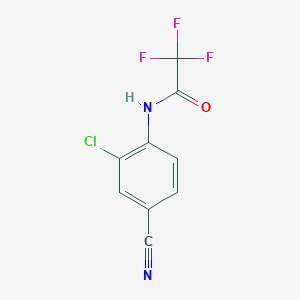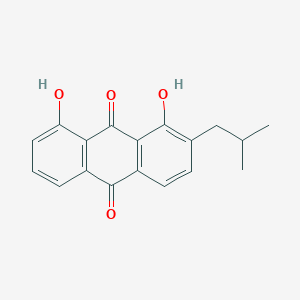
1,8-Dihydroxy-2-(2-methylpropyl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dihydroxy-2-(2-methylpropyl)anthracene-9,10-dione is an organic compound with the molecular formula C18H16O4. It is a derivative of anthraquinone, characterized by the presence of hydroxyl groups at positions 1 and 8, and a 2-methylpropyl group at position 2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydroxy-2-(2-methylpropyl)anthracene-9,10-dione typically involves the hydroxylation of anthraquinone derivatives. One common method includes the use of 1-hydroxy-8-methyl-anthraquinone as a precursor, which undergoes further hydroxylation and alkylation to introduce the 2-methylpropyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and hydroxylation processes. For instance, the oxidation of anthracene in the presence of vanadium pentoxide (V2O5) as a catalyst at high temperatures (around 389°C) can yield anthraquinone derivatives, which are then further modified to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Dihydroxy-2-(2-methylpropyl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinone derivatives .
Applications De Recherche Scientifique
1,8-Dihydroxy-2-(2-methylpropyl)anthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are explored for their therapeutic potential in treating skin conditions like psoriasis.
Industry: It is used in the production of dyes and pigments due to its stable chromophore
Mécanisme D'action
The mechanism of action of 1,8-Dihydroxy-2-(2-methylpropyl)anthracene-9,10-dione involves its interaction with cellular components. For instance, its derivatives can inhibit enzymes like topoisomerase II, which is crucial for DNA replication and repair. This inhibition can lead to the disruption of cancer cell proliferation . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in target cells, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Dihydroxy-9,10-anthraquinone (Dantron): Known for its use in treating skin conditions.
1,4-Dihydroxy-9,10-anthraquinone (Quinizarin): Used as a dye and in analytical chemistry.
1,5-Dihydroxy-9,10-anthraquinone (Anthrarufin): Studied for its biological activities.
Uniqueness
1,8-Dihydroxy-2-(2-methylpropyl)anthracene-9,10-dione is unique due to the presence of the 2-methylpropyl group, which can influence its solubility, reactivity, and biological activity compared to other anthraquinone derivatives .
Propriétés
Numéro CAS |
76643-51-1 |
|---|---|
Formule moléculaire |
C18H16O4 |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
1,8-dihydroxy-2-(2-methylpropyl)anthracene-9,10-dione |
InChI |
InChI=1S/C18H16O4/c1-9(2)8-10-6-7-12-15(16(10)20)18(22)14-11(17(12)21)4-3-5-13(14)19/h3-7,9,19-20H,8H2,1-2H3 |
Clé InChI |
GRSKERDPZVDLPE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C(=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




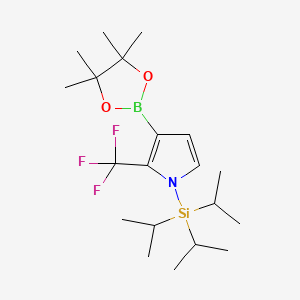

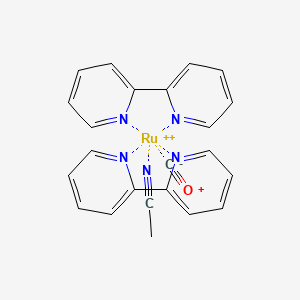
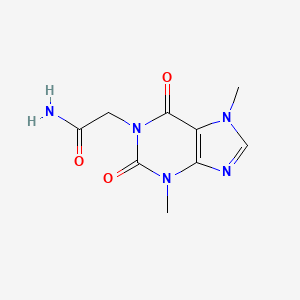
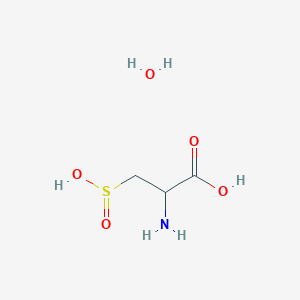
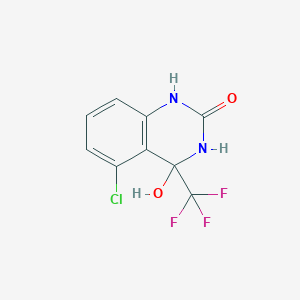

![3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione](/img/structure/B13144743.png)
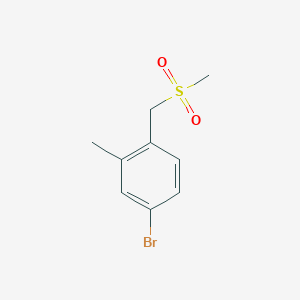
![1-{4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one](/img/structure/B13144753.png)
